molecular formula C11H6F3NO5S B3231824 1-Nitronaphthalen-2-yl triflate CAS No. 132993-24-9

1-Nitronaphthalen-2-yl triflate

Cat. No.: B3231824
CAS No.: 132993-24-9
M. Wt: 321.23 g/mol
InChI Key: SDJCKXHADXAXMK-UHFFFAOYSA-N
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Description

1-Nitronaphthalen-2-yl triflate is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group (-NO2) attached to the naphthalene ring and a triflate group (-SO2CF3) attached to the second position of the naphthalene ring

Preparation Methods

Mechanism of Action

The mechanism of action of 1-nitronaphthalen-2-yl triflate involves its reactivity as an electrophile due to the presence of the triflate group. The triflate group is a strong electron-withdrawing group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various substitution reactions where the triflate group is replaced by a nucleophile . The nitro group also plays a role in the compound’s reactivity, particularly in reduction reactions where it can be converted to an amino group .

Comparison with Similar Compounds

1-Nitronaphthalen-2-yl triflate can be compared with other nitroaromatic compounds and triflate esters:

    Similar Compounds:

Uniqueness: this compound is unique due to the presence of both the nitro and triflate groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(1-nitronaphthalen-2-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO5S/c12-11(13,14)21(18,19)20-9-6-5-7-3-1-2-4-8(7)10(9)15(16)17/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJCKXHADXAXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301207393
Record name 1-Nitro-2-naphthalenyl 1,1,1-trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301207393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132993-24-9
Record name 1-Nitro-2-naphthalenyl 1,1,1-trifluoromethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132993-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Nitro-2-naphthalenyl 1,1,1-trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301207393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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